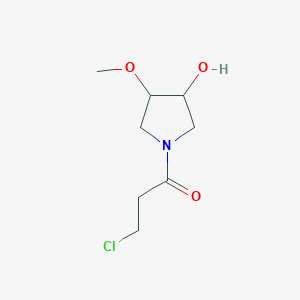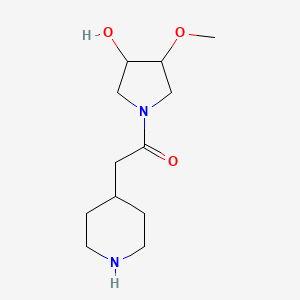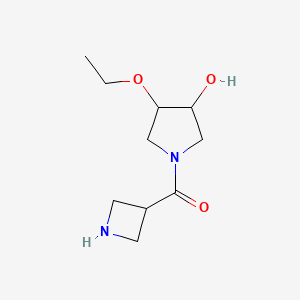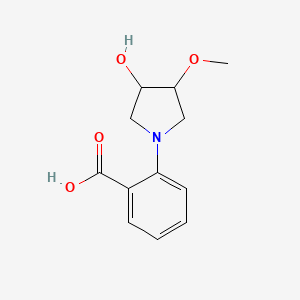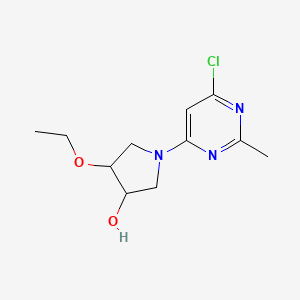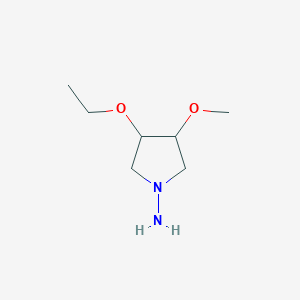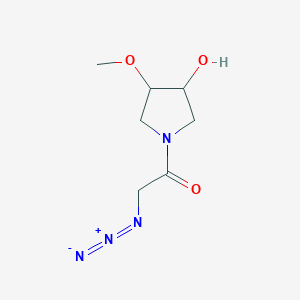
2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one
Overview
Description
The compound “2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one” is a pyran derivative with a fluorophenyl group attached via a sulfur atom . Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. They are often used in organic synthesis and can be found in a variety of natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies detailing the synthesis of N-substituted pyrazoline derivatives, highlighting its structural significance and potential as a precursor in chemical reactions. These studies also explore the geometric parameters and conformations of similar compounds, offering insights into their molecular behavior and stability (Köysal et al., 2005).
- Research on furans has identified related compounds as intermediates for the synthesis of antimicrobial and anticoccidial agents, highlighting the utility of these chemical structures in developing pharmaceuticals (Georgiadis, 1976).
- A study on the Migita reaction for carbon−sulfur bond formation used a related compound as a key intermediate, underscoring its importance in the synthesis of drug candidates with enhanced yield and process efficiency (Norris & Leeman, 2008).
Molecular Conformation and Interactions
- Crystal structure and molecular conformation studies of related compounds have provided detailed insights into their crystal systems and stabilization mechanisms through intermolecular interactions, which are crucial for the development of new materials and drugs (Mohandas et al., 2019).
Antimicrobial Activity
- Synthesis and characterization of oxadiazole derivatives, including related structures, have shown significant antibacterial activity, suggesting their potential as templates for developing new antimicrobial agents (Rai et al., 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard . If it’s reactive, it might pose a fire or explosion hazard . The exact hazards would be determined through safety testing .
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-16-13-7-17-10(6-12(13)15)8-18-11-4-2-9(14)3-5-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTRTWDAUJHWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



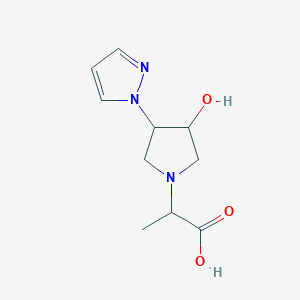
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
